molecular formula C19H24F2N6O2 B14925875 3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

Cat. No.: B14925875
M. Wt: 406.4 g/mol
InChI Key: WTXAXINEHZCRMR-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE involves multiple steps, starting with the preparation of the pyrazolopyridine core. The difluoromethyl group is introduced through a difluoromethylation reaction, which can be achieved using various reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The final step involves the coupling of the pyrazolopyridine core with the propanamide moiety under specific reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process is scaled up in a controlled environment to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The difluoromethyl group acts as a hydrogen bond donor, which allows the compound to form stable complexes with target proteins or enzymes . This interaction can inhibit the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-3-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]PROPANAMIDE lies in its difluoromethyl group, which imparts unique chemical properties and enhances its potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C19H24F2N6O2

Molecular Weight

406.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2-ethyl-3-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide

InChI

InChI=1S/C19H24F2N6O2/c1-5-27-12(2)17-14(18(20)21)10-16(29)26(19(17)23-27)9-7-15(28)24(3)11-13-6-8-22-25(13)4/h6,8,10,18H,5,7,9,11H2,1-4H3

InChI Key

WTXAXINEHZCRMR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)N(C)CC3=CC=NN3C)C(F)F)C

Origin of Product

United States

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